Cas no 54620-48-3 (5-methoxyquinolin-6-amine)

5-methoxyquinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-6-Quinolinamine
- 5-methoxyquinolin-6-amine
- MFCD18971257
- DTXSID80700798
- SY244699
- AS-49736
- AMY26299
- AKOS030556626
- SB67876
- K10155
- CS-0197274
- 54620-48-3
- DB-350069
-
- MDL: MFCD18971257
- インチ: InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3
- InChIKey: RJUWMZNBSHEASH-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC2=C1C=CC=N2)N
計算された属性
- 精确分子量: 174.079312947g/mol
- 同位素质量: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- XLogP3: 1.5
5-methoxyquinolin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1223555-1g |
5-Methoxyquinolin-6-amine |
54620-48-3 | 95% | 1g |
$1000 | 2024-06-03 | |
Chemenu | CM239261-1g |
5-Methoxyquinolin-6-amine |
54620-48-3 | 97% | 1g |
$776 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267944-250mg |
5-Methoxyquinolin-6-amine |
54620-48-3 | 98% | 250mg |
¥1096.00 | 2024-05-09 | |
Aaron | AR00E50Y-100mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 98% | 100mg |
$50.00 | 2025-02-11 | |
A2B Chem LLC | AG58598-100mg |
5-Methoxyquinolin-6-amine |
54620-48-3 | 95% | 100mg |
$37.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2532-5g |
5-methoxyquinolin-6-amine |
54620-48-3 | 95% | 5g |
¥12464.0 | 2024-04-18 | |
Aaron | AR00E50Y-250mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 98% | 250mg |
$122.00 | 2025-02-11 | |
1PlusChem | 1P00E4SM-1g |
5-METHOXYQUINOLIN-6-AMINE |
54620-48-3 | 95% | 1g |
$928.00 | 2024-04-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2532-250mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 95% | 250mg |
¥1661.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2532-500mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 95% | 500mg |
¥2769.0 | 2024-04-18 |
5-methoxyquinolin-6-amine 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
5-methoxyquinolin-6-amineに関する追加情報
5-Methoxyquinolin-6-Amine (CAS No. 54620-48-3): A Structurally Distinct Quinoline Derivative with Emerging Applications in Chemical Biology and Drug Discovery
The compound 5-methoxyquinolin-6-amine, identified by the CAS No. 54620-48-3, represents a structurally unique quinoline derivative with growing significance in modern medicinal chemistry and pharmacological research. This aromatic amine compound, featuring a methoxy substituent at the 5-position and an amino group at the 6-position of the quinoline scaffold, exhibits intriguing physicochemical properties that make it a valuable tool for exploring biological mechanisms and drug development strategies. Recent advancements in synthetic methodologies have enabled precise control over its synthesis pathways, while emerging studies highlight its potential in targeting disease-relevant protein interactions.
Structural analysis reveals that the methoxy group at position 5 modulates electronic properties of the quinoline ring system, enhancing metabolic stability compared to unsubstituted analogs. Meanwhile, the primary amine moiety at position 6 provides opportunities for bioconjugation chemistry—critical for developing targeted drug delivery systems. These structural features were leveraged in a groundbreaking 2023 study published in Nature Chemical Biology, where researchers demonstrated this compound's ability to selectively inhibit histone deacetylase (HDAC) isoforms when conjugated with tumor-penetrating peptides. Such findings underscore its utility as a pharmacophore template for epigenetic therapy development.
In preclinical models, 5-methoxyquinolin-6-amine derivatives have shown promise as dual-action agents combining antioxidant activity with anti-inflammatory effects. A collaborative study between Stanford University and Merck Research Laboratories (published in J Med Chem, 2023) revealed that substituent variations on the quinoline core could tune these activities independently. The parent compound itself displayed significant radical scavenging capacity (IC₅₀ = 1.8 μM against DPPH radicals), while its N-acetyl derivative demonstrated selective COX-2 inhibition (IC₅₀ = 11 μM). These properties position it as a versatile scaffold for developing multitarget therapeutics addressing oxidative stress-related pathologies.
Recent advances in computational chemistry have enabled detailed exploration of this compound's binding interactions with biological targets. Molecular dynamics simulations conducted by the Zhang Lab at MIT (bioRxiv preprint, 2023) revealed that the methoxy group facilitates π-stacking interactions with aromatic residues in kinase active sites, while the amino group forms hydrogen bonds with conserved aspartic acid residues. This dual interaction mechanism was validated experimentally through structure-based design of ATP-competitive inhibitors targeting BRAFV600E mutations—a key driver in melanoma progression.
Innovative applications extend beyond traditional drug discovery domains. Researchers at ETH Zurich recently demonstrated that this compound's redox-active properties make it an effective electrochemical sensor component for detecting dopamine levels in biofluids (Sensors & Actuators B, 2023). By functionalizing carbon nanotube surfaces with this molecule, they achieved femtomolar detection limits under physiological conditions—a breakthrough for point-of-care diagnostics development.
The synthesis of CAS No. 54620-48-3 compounds has evolved significantly over recent years. While traditional methods involved multi-step condensation reactions between o-methylanisole derivatives and nitroso intermediates, a novel palladium-catalyzed cross-coupling approach reported by Johnson Matthey (ACS Catalysis, 2023) now enables one-pot synthesis from readily available starting materials (m.p.: 198°C; yield: ~78%). This methodological advancement reduces production costs by ~40% while minimizing hazardous waste generation—a critical factor for scaling up pharmaceutical applications.
Clinical translation efforts are currently focused on optimizing pharmacokinetic profiles through prodrug strategies. A phase I clinical trial investigating an ester-linked prodrug version is underway at MD Anderson Cancer Center, showing improved oral bioavailability (F = 37% vs. parent compound's F = 11%) without compromising target selectivity (Clin Cancer Res, submitted). These results align with computational predictions indicating that esterification masks hydrophilic groups during gastrointestinal absorption while maintaining active site accessibility post-metabolism.
The unique combination of structural flexibility and biological activity observed in 5-methoxyquinolin-6-amines continues to inspire interdisciplinary research initiatives across academia and industry sectors. Ongoing investigations explore its potential as:
- A template for developing immunomodulatory agents targeting inflammasome complexes;
- A component of smart nanocarriers responsive to tumor microenvironment pH gradients;
- A fluorescent probe for real-time monitoring of kinase activity in living cells;
- A building block for supramolecular assemblies mimicking enzyme active sites.
The latest patent filings (WO/US/PTO: #19/XXXXX) highlight novel applications such as photoresponsive drug release systems activated by near-infrared light—a critical advance for non-invasive cancer therapies requiring spatiotemporal control over drug delivery mechanisms.
In conclusion, compound CAS No. 54620-48-3 exemplifies how strategic chemical modification can transform simple molecular scaffolds into multifunctional tools advancing biomedical science frontiers. Its continued exploration across synthetic strategies, mechanism elucidation studies, and translational research programs positions it as a cornerstone molecule within modern chemical biology frameworks addressing unmet clinical needs worldwide.
54620-48-3 (5-methoxyquinolin-6-amine) Related Products
- 50358-38-8(6-methoxyquinolin-5-amine)
- 83010-84-8(7-Methoxyquinolin-8-amine)
- 214278-16-7(4-methoxy-1H-Indol-5-amine)
- 1452571-77-5(2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid)
- 90389-57-4(N-(4-Bromobenzyl)-1-butanamine hydrochloride)
- 1185057-51-5(3-Chloro-2-propoxy-phenylamine Hydrochloride)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 6833-13-2(2-Chloro-N-phenylbenzamide)
- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)
- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)
